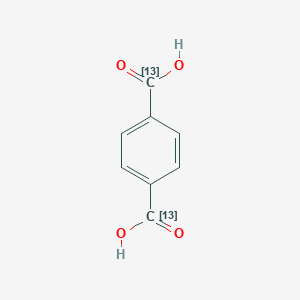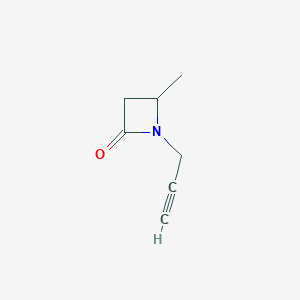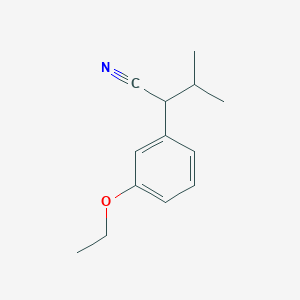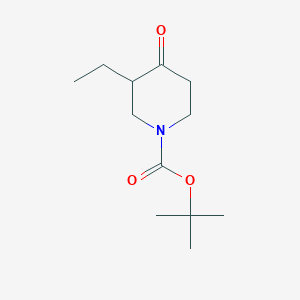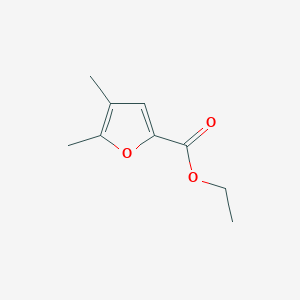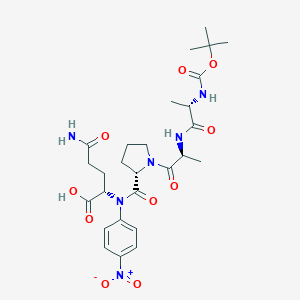
tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide, also known as Boc-Ala-Ala-Pro-Glu-pNA, is a peptide substrate that is commonly used in biochemical and physiological research. This peptide is synthesized using solid-phase peptide synthesis and is used to study the enzymatic activity of proteases such as chymotrypsin and trypsin.
Mécanisme D'action
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is a chromogenic substrate that is cleaved by proteases such as chymotrypsin and trypsin. The cleavage of the peptide bond between the glutamic acid and the pNA group results in the release of p-nitroaniline, which absorbs light at a wavelength of 405 nm. The rate of p-nitroaniline release can be used to measure the activity of the protease.
Effets Biochimiques Et Physiologiques
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA does not have any direct biochemical or physiological effects. However, it is used to study the activity of proteases, which play important roles in many biological processes. Proteases are involved in the digestion of food, the clotting of blood, and the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA as a substrate for proteases is that it is a chromogenic substrate, which allows for easy measurement of protease activity. Additionally, this peptide is relatively inexpensive and easy to synthesize. However, one limitation of using tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is that it may not be an ideal substrate for all proteases. Some proteases may prefer different substrates, which may result in inaccurate measurements of protease activity.
Orientations Futures
There are many potential future directions for research involving tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA. One area of research could involve the development of new protease inhibitors, which could be used to treat diseases such as cancer and inflammation. Additionally, researchers could investigate the role of proteases in various biological processes, such as wound healing and tissue repair. Finally, new substrates could be developed that are more specific for certain proteases, allowing for more accurate measurements of protease activity.
Méthodes De Synthèse
The synthesis of tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, with the peptide chain being elongated from the C-terminus to the N-terminus. The Boc group is used to protect the N-terminal amine group of the peptide, while the pNA group is used as a chromogenic substrate for protease activity.
Applications De Recherche Scientifique
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is widely used in scientific research to study the enzymatic activity of proteases. This peptide is used as a substrate for proteases such as chymotrypsin and trypsin, allowing researchers to measure the kinetic parameters of these enzymes. This information can be used to better understand the role of proteases in various biological processes, including digestion, blood clotting, and inflammation.
Propriétés
Numéro CAS |
117722-95-9 |
|---|---|
Nom du produit |
tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide |
Formule moléculaire |
C27H38N6O10 |
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C27H38N6O10/c1-15(30-26(40)43-27(3,4)5)22(35)29-16(2)23(36)31-14-6-7-19(31)24(37)32(20(25(38)39)12-13-21(28)34)17-8-10-18(11-9-17)33(41)42/h8-11,15-16,19-20H,6-7,12-14H2,1-5H3,(H2,28,34)(H,29,35)(H,30,40)(H,38,39)/t15-,16-,19-,20-/m0/s1 |
Clé InChI |
HCAUHBOLWYMLRJ-FVCZOJIISA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Autres numéros CAS |
117722-95-9 |
Séquence |
AAPQ |
Synonymes |
Boc-Ala-Ala-Pro-Glu-pNA tert-butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



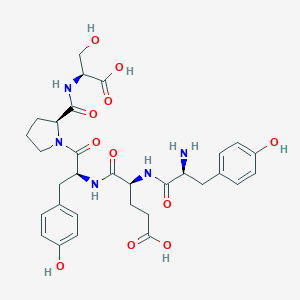
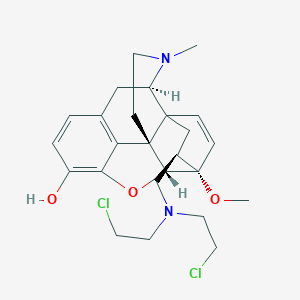
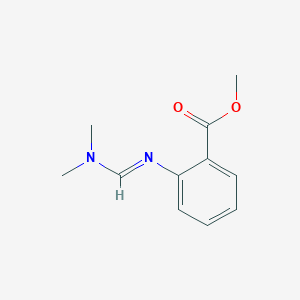
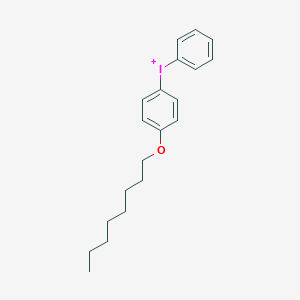
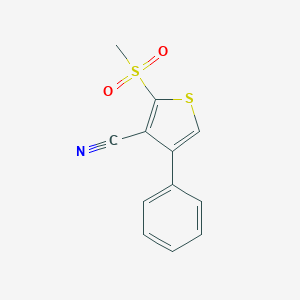
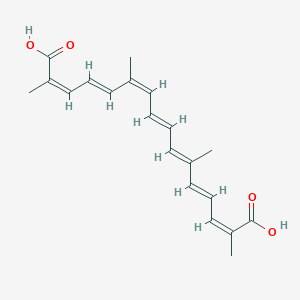
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
